molecular formula C14H18BrNO5 B12508926 N-Boc-O-(2-bromophenyl)-D-serine

N-Boc-O-(2-bromophenyl)-D-serine

Cat. No.: B12508926
M. Wt: 360.20 g/mol
InChI Key: KJCKJEMYWOHIQO-SNVBAGLBSA-N
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Description

N-Boc-O-(2-bromophenyl)-D-serine is a compound that belongs to the class of N-Boc protected amino acids The term “N-Boc” refers to the tert-butyloxycarbonyl group, which is commonly used as a protecting group for amines in organic synthesis

Chemical Reactions Analysis

Types of Reactions

N-Boc-O-(2-bromophenyl)-D-serine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

N-Boc-O-(2-bromophenyl)-D-serine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Boc-O-(2-bromophenyl)-D-serine involves its interaction with specific molecular targets. The Boc group protects the amino group during chemical reactions, allowing selective modifications at other sites. The 2-bromophenyl group can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which can influence the compound’s activity and specificity .

Comparison with Similar Compounds

Similar Compounds

    N-Boc-O-(2-bromophenyl)-L-serine: Similar to the D-isomer but with different stereochemistry.

    N-Boc-O-(2-chlorophenyl)-D-serine: Contains a chlorine atom instead of bromine.

    N-Boc-O-(2-fluorophenyl)-D-serine: Contains a fluorine atom instead of bromine.

Uniqueness

N-Boc-O-(2-bromophenyl)-D-serine is unique due to its specific combination of the Boc protecting group and the 2-bromophenyl group. This combination provides distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .

Biological Activity

N-Boc-O-(2-bromophenyl)-D-serine is a derivative of D-serine, a naturally occurring amino acid that serves as a co-agonist at the glycine site of N-methyl-D-aspartate (NMDA) receptors. This compound has garnered attention due to its potential therapeutic applications in neurological disorders, particularly those involving NMDA receptor dysfunction.

Chemical Structure and Properties

This compound features a tert-butoxycarbonyl (Boc) protecting group on the amine and a bromophenyl moiety, which may influence its interaction with biological targets, particularly NMDA receptors. The chemical formula is C14H18BrNO5C_{14}H_{18}BrNO_5 with a molecular weight of 360.2 g/mol. The structural representation is as follows:

  • IUPAC Name : O-(2-bromophenyl)-N-(tert-butoxycarbonyl)-D-serine
  • SMILES : O=C(O)C@HNC(OC(C)(C)C)=O

D-serine acts as a co-agonist at NMDA receptors, which are critical for synaptic plasticity and memory function. This compound is hypothesized to modulate NMDA receptor activity similarly to D-serine, potentially enhancing or inhibiting receptor activation depending on the specific receptor subtype involved.

NMDA Receptor Subtypes

NMDA receptors are composed of different subunits (GluN1, GluN2A-D, and GluN3A-B), each contributing to distinct physiological roles and pharmacological profiles. The interaction of this compound with these subtypes can lead to varied biological effects:

  • GluN1/GluN2A : High affinity for D-serine; associated with cognitive functions.
  • GluN1/GluN2B : Involved in synaptic plasticity; modulation can influence learning and memory.
  • GluN1/GluN2C/D : Less sensitive to D-serine; may play roles in pain perception and neurodevelopmental disorders.

Case Studies and Research Findings

Recent studies have explored the biological activity of compounds related to D-serine in various contexts:

  • Neuroprotective Effects : Research has indicated that compounds enhancing D-serine signaling can provide neuroprotection in models of neurodegeneration. For instance, NMDA receptor modulators have been investigated for their potential to mitigate symptoms in conditions such as schizophrenia and Alzheimer's disease .
  • Antidepressant Properties : Modulation of NMDA receptors by D-serine analogs has been linked to antidepressant effects, suggesting that this compound might have similar therapeutic benefits .
  • Cancer Research : Some studies have suggested that compounds affecting NMDA receptor activity may also influence cancer cell proliferation, indicating a broader scope of biological activity .

Comparative Analysis of Related Compounds

CompoundNMDA Receptor AffinityBiological Activity
D-serineHighNeurotransmission, neuroprotection
This compoundModeratePotential modulation of cognitive functions
D-CycloserineFull agonistEnhances synaptic plasticity

Properties

Molecular Formula

C14H18BrNO5

Molecular Weight

360.20 g/mol

IUPAC Name

(2R)-3-(2-bromophenoxy)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C14H18BrNO5/c1-14(2,3)21-13(19)16-10(12(17)18)8-20-11-7-5-4-6-9(11)15/h4-7,10H,8H2,1-3H3,(H,16,19)(H,17,18)/t10-/m1/s1

InChI Key

KJCKJEMYWOHIQO-SNVBAGLBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](COC1=CC=CC=C1Br)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(COC1=CC=CC=C1Br)C(=O)O

Origin of Product

United States

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